molecular formula C16H21NO6 B558373 Boc-L-aspartic acid 1-benzyl ester CAS No. 30925-18-9

Boc-L-aspartic acid 1-benzyl ester

Cat. No. B558373
CAS RN: 30925-18-9
M. Wt: 323.34 g/mol
InChI Key: LDRWTKQWSXGSTM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-aspartic acid 1-benzyl ester is a light yellow powder . It is used as a local anesthetic and also finds applications in the agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Boc-L-aspartic acid 1-benzyl ester can be synthesized from Boc-Asp-OH and Benzyl alcohol . Another method involves the functionalization of the carboxylate side chain of Boc-Asp-OBzl (Boc=N-butyloxycarbonyl; Asp=aspartic acid; Bzl=benzyl) by coupling it to dipicolylamine .


Molecular Structure Analysis

The molecular formula of Boc-L-aspartic acid 1-benzyl ester is C16H21NO6 . The compound is an amino acid derivative where the carboxylate side chain of Boc-Asp-OBzl is functionalized .


Physical And Chemical Properties Analysis

Boc-L-aspartic acid 1-benzyl ester is a light yellow powder . Its molecular weight is 323.34 g/mol .

Scientific Research Applications

  • Drug Delivery Systems : Luo Chun-hu (2014) discussed the synthesis of a compound containing Boc-L-aspartic acid 1-benzyl ester, highlighting its potential use in drug delivery systems due to the presence of a thermo-sensitive group (Luo Chun-hu, 2014).

  • Solid-Phase Peptide Synthesis : R. Wagner and J. Tilley (1990) synthesized a β-hydroxyaspartic acid derivative from N-Boc-(R)-serine, which is suitable for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).

  • Synthesis of β-Esters : V. Kalashnikov and V. V. Samukov (1990) used α-2-cyanoethyl Boc-aspartate for synthesizing β-esters of Boc-aspartic acid, demonstrating the utility of this compound in organic synthesis (Kalashnikov & Samukov, 1990).

  • Amino-γ-Butyrolactone Synthesis : Martha Sibrian-Vazquez and D. Spivak (2002) described a method for converting N-t-Boc-L-aspartic acid β-benzyl ester to enantiopure 3-(S)-amino-γ-butyrolactone, useful in chemical synthesis (Sibrian-Vazquez & Spivak, 2002).

  • Polyamide Synthesis : Isabelle Gachard et al. (1997) utilized L-aspartic acid derivatives, including Boc-protected variants, for the synthesis of nonpeptidic diamine-diacid type polyamides from natural α-amino acids (Gachard, Coutin, & Sekiguchi, 1997).

  • Chelating Ligand Synthesis : N. Niklas et al. (2007) used Boc-Asp-OBzl, which involves Boc-protected aspartic acid, as a chelating ligand in the study of zinc and cadmium complexes, exploring its applications in coordination chemistry (Niklas, Zahl, & Alsfasser, 2007).

  • β-Peptides and Nucleobase Functionalization : Arndt M. Brückner et al. (2003) synthesized β-amino acids from Boc-L-aspartic acid 4-benzyl ester, showing its role in the creation of nucleobase-functionalized β-peptides (Brückner, Garcia, Marsh, Gellman, & Diederichsen, 2003).

  • Peptide Synthesis Methods : B. Johnson (1970) discussed the synthesis of various protected amino acids, including Boc-β-benzyl-aspartic acid, for advances in peptide synthesis methods (Johnson, 1970).

Safety And Hazards

Boc-L-aspartic acid 1-benzyl ester is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426912
Record name Boc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-aspartic acid 1-benzyl ester

CAS RN

30925-18-9
Record name N-(tert-Butoxycarbonyl)aspartic acid benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-aspartic acid 1-benzyl ester
Reactant of Route 2
Reactant of Route 2
Boc-L-aspartic acid 1-benzyl ester
Reactant of Route 3
Reactant of Route 3
Boc-L-aspartic acid 1-benzyl ester
Reactant of Route 4
Boc-L-aspartic acid 1-benzyl ester
Reactant of Route 5
Reactant of Route 5
Boc-L-aspartic acid 1-benzyl ester
Reactant of Route 6
Reactant of Route 6
Boc-L-aspartic acid 1-benzyl ester

Citations

For This Compound
17
Citations
SK Adla, B Slavikova, H Chodounska… - Frontiers in …, 2018 - frontiersin.org
… Compounds 10 and 12 were prepared analogously to the synthesis of compounds 6 and 8, using Boc-L-glutamic acid 1-benzyl ester and Boc-L-aspartic acid 1-benzyl ester for coupling …
Number of citations: 9 www.frontiersin.org
J Zhang, S Wang, Y Bai, Q Guo, J Zhou… - The Journal of Organic …, 2017 - ACS Publications
… first C–N bond formation under Mitsunobu condition between compound 9 and the protected l-homoserine 8 (obtained from commercially available Boc-l-aspartic acid 1-benzyl ester in …
Number of citations: 31 pubs.acs.org
D Häußler, M Gütschow - Heteroatom Chemistry, 2015 - Wiley Online Library
… In a second flask, 1,1’-carbonyldiimidazole (1.751 g, 10.8 mmol) was added portionwise to a solution of Boc-l-aspartic acid 1-benzyl ester (1) (2.910 g, 9 mmol) in dry THF (12 mL) at 5C …
Number of citations: 3 onlinelibrary.wiley.com
L Abbey - 2013 - search.proquest.com
… For this reason, the commercially available N-Boc-L-aspartic acid-1-benzyl ester 2.56 was … galactosyl amine 2.33 and the N-Boc-Laspartic acid-1-benzyl ester 2.56, using TBTU/HOBt to …
Number of citations: 1 search.proquest.com
R Zhuang, L Gao, X Lv, J Xi, L Sheng, Y Zhao… - European Journal of …, 2017 - Elsevier
… Reaction of Boc-l-aspartic acid-1-benzyl ester (11) with neopentylamine furnished compound 12, which was deprotected at the presence of Pd/C (10%) to afford compound 13. 16a-f …
Number of citations: 16 www.sciencedirect.com
RM O'Flaherty - 2012 - search.proquest.com
… 2.53 described previously by Harrison and colleagues, was performed by reaction of the galactosyl amine 2.44 and the commercially available N-Boc-L-aspartic acid-1-benzyl ester …
Number of citations: 5 search.proquest.com
M SCHLITZER, I SATTLER - Pharmacy and Pharmacology …, 2000 - Wiley Online Library
We recently described non‐peptidic, non‐prenylic bisubstrate analogues as novel farnesyl‐transferase inhibitors comprising three modules‐a farnesyl‐mimetic, a linker and an AAX‐…
Number of citations: 0 onlinelibrary.wiley.com
Y Cao, Y Tu, L Fu, Q Yu, L Gao, M Zhang… - European journal of …, 2022 - Elsevier
… To a suspension of Boc- l -aspartic acid 1-benzyl ester (18, 3.23 g, 10.0 mmol) in CH 2 Cl 2 (40.0 mL), HOBt (1.49 g, 11.0 mmol) and EDCI (3.17 g, 16.5 mmol) were added at 0 C. The …
Number of citations: 3 www.sciencedirect.com
LM Kammer, B Lipp, T Opatz - The Journal of Organic Chemistry, 2018 - ACS Publications
… This compound was prepared according to the general procedure using N-Boc-l-aspartic acid-1-benzyl ester (1q, 291 mg, 0.90 mmol, 3.00 equiv). Flash column chromatography (SiO 2 …
Number of citations: 21 pubs.acs.org
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
… To a suspension of Boc-L-aspartic acid 1-benzyl ester (19, 3.23 g, 10.0 mmol) in CH 2 Cl 2 (40.0 mL), HOBt (1.49 g, 11.0 mmol, 1.1 eq) and EDCI (3.17 g, 16.5 mmol, 1.65 eq) were …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.